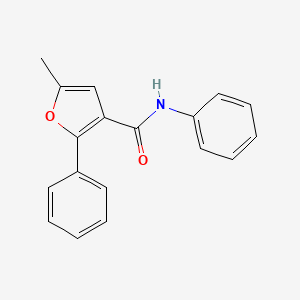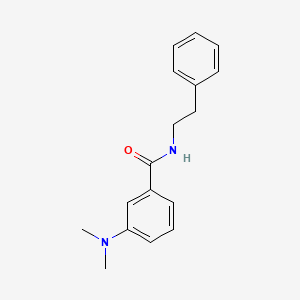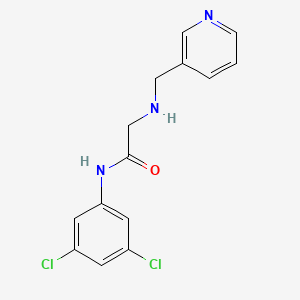![molecular formula C11H8F3NO2 B5589758 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)
4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol is a chemical compound of significant interest in various scientific fields. It belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring.
Synthesis Analysis
- The synthesis of isoxazole derivatives, including those with trifluoromethyl groups, often involves strategies such as electrophilic trifluoromethylselenolation cyclization. This method is characterized by broad substrate scope, good functional group tolerance, and high yields (Wang et al., 2023).
- Another approach to synthesizing isoxazole derivatives, specifically 3-trifluoromethylbenzo[b]furans, involves direct ortho functionalization of phenols via extended Pummerer reaction (Kobatake et al., 2010).
Molecular Structure Analysis
- The molecular structure of compounds similar to 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol has been extensively studied using techniques like X-ray diffraction, FT-IR, MS, NMR, and computational methods like density functional theory (DFT) (Cuenú et al., 2018).
Chemical Reactions and Properties
- Isoxazole derivatives exhibit interesting chemical reactions, such as proton tautomerism and stereoisomerism, as observed in related compounds with trifluoromethyl groups (Pyrih et al., 2023).
Physical Properties Analysis
- The physical properties of isoxazoles and related compounds have been characterized through spectroscopic methods and X-ray crystallography, revealing details about their conformation and molecular interactions (Lokhande et al., 2013).
Chemical Properties Analysis
- Studies on molecular docking and quantum chemical calculations provide insights into the chemical properties of compounds with structures similar to 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol. These studies often focus on bond lengths, bond angles, molecular electrostatic potential, and biological effects (Viji et al., 2020).
Aplicaciones Científicas De Investigación
OLED Applications
Efficient Organic Light-Emitting Diodes with Low Efficiency Roll-off : Research into OLEDs has explored the use of various phenolic compounds as ancillary ligands in the development of heteroleptic iridium(III) complexes. These complexes demonstrate significant potential in green phosphorescence, with applications in OLEDs showing superior performances. The study detailed the synthesis and evaluation of these materials, highlighting their efficiency and stability, which are crucial for high-performance OLED devices (Yi Jin et al., 2014).
Synthetic Chemistry
Synthesis of 3-trifluoromethylbenzo[b]furans from Phenols : The transformation of phenols into trifluoromethylbenzo[b]furans via extended Pummerer reaction has been investigated, providing a new route for the synthesis of diverse furan derivatives. This process underscores the versatility of phenols in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Takayuki Kobatake et al., 2010).
Fluorous Chemistry
HFPO Trimer-Based Alkyl Triflate, a Novel Building Block for Fluorous Chemistry : The study introduces a highly fluorinated building block for fluorous chemistry, demonstrating its potential in synthesizing various fluorous compounds. This research contributes to the development of fluorous phases and materials with unique properties, applicable in separation technologies and chemical synthesis (O. Kysilka et al., 2008).
Biochemistry
Anaerobic Transformation of Phenol to Benzoate via para-Carboxylation : Investigating the biochemical transformation of phenol to benzoate under anaerobic conditions provides insights into microbial metabolism and the potential for bioremediation. The use of fluorinated analogues helped elucidate the transformation mechanism, offering a pathway for understanding and harnessing microbial processes for environmental cleanup (B. Genthner et al., 1989).
Propiedades
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-6-2-3-9(16)7(4-6)8-5-10(17-15-8)11(12,13)14/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJIRNDFJWDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[5-(trifluoromethyl)isoxazol-3-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)
![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)
![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)
![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B5589763.png)
